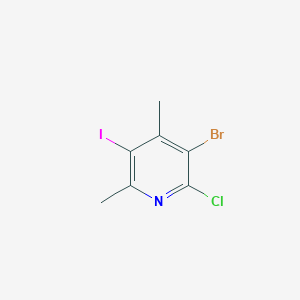
3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine is a halogenated pyridine derivative. This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to a pyridine ring, along with two methyl groups at the 4 and 6 positions. The unique combination of these substituents imparts distinct chemical properties, making it a valuable compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine typically involves multi-step reactions starting from simpler pyridine derivatives. One common method includes:
Halogenation: Starting with 2,4,6-trimethylpyridine, selective halogenation can be achieved using reagents like bromine, chlorine, and iodine under controlled conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processes: Utilizing large reactors where the starting materials are mixed and reacted under controlled temperatures and pressures.
Continuous Flow Processes: More advanced methods where reactants are continuously fed into a reactor, and products are continuously removed, allowing for better control over reaction conditions and higher efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other groups through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the halogens.
Scientific Research Applications
3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine exerts its effects depends on its interaction with specific molecular targets. For instance:
Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It could interact with cellular receptors, altering signal transduction pathways.
DNA Interaction: It might intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-chloro-4,6-dimethylpyridine: Lacks the iodine atom, which may affect its reactivity and applications.
2-Chloro-5-iodo-4,6-dimethylpyridine: Lacks the bromine atom, leading to different chemical properties.
3-Bromo-5-iodo-4,6-dimethylpyridine: Lacks the chlorine atom, which can influence its behavior in reactions.
Uniqueness
The presence of all three halogens (bromine, chlorine, and iodine) along with two methyl groups makes 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine unique. This combination provides a distinct set of chemical properties, such as reactivity and stability, which can be leveraged in various applications.
Properties
Molecular Formula |
C7H6BrClIN |
|---|---|
Molecular Weight |
346.39 g/mol |
IUPAC Name |
3-bromo-2-chloro-5-iodo-4,6-dimethylpyridine |
InChI |
InChI=1S/C7H6BrClIN/c1-3-5(8)7(9)11-4(2)6(3)10/h1-2H3 |
InChI Key |
KSQDFPGWFBUCHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1I)C)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B13075028.png)
![2-({[4-(Methylsulfanyl)phenyl]methyl}amino)propan-1-ol](/img/structure/B13075029.png)


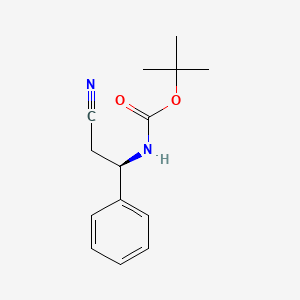

![3-(Aminomethyl)bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13075069.png)
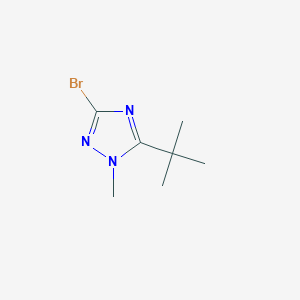

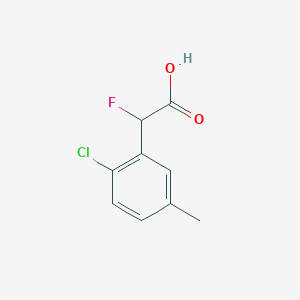

![Pyrrolo[2,3-g]indazole-7,8-dione](/img/structure/B13075086.png)
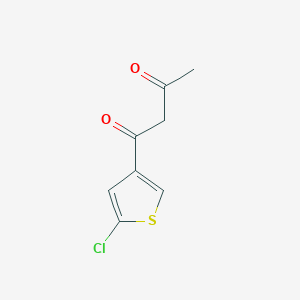
![(13S,17R)-N-[(1E)-({[3-(trifluoromethyl)phenyl]methoxy}amino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B13075113.png)
